molecular formula C8H8O2 B1203309 2-Hydroxy-3-methylbenzaldehyde CAS No. 824-42-0

2-Hydroxy-3-methylbenzaldehyde

Cat. No.: B1203309
CAS No.: 824-42-0
M. Wt: 136.15 g/mol
InChI Key: IPPQNXSAJZOTJZ-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methylbenzaldehyde (CAS 824-42-0), also known as 3-methylsalicylaldehyde, is an aromatic aldehyde with the molecular formula C₈H₈O₂ and a molecular weight of 136.15 g/mol . Its structure features a hydroxyl (-OH) group at the ortho position (C2) and a methyl (-CH₃) group at the meta position (C3) relative to the aldehyde functional group (Fig. 1).

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-methylbenzaldehyde can be synthesized through several methods. One common method involves the hydroxylation of 3-methylbenzaldehyde using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Industrial Production Methods: In industrial settings, this compound is produced through the catalytic oxidation of 3-methylbenzyl alcohol. This process involves the use of metal catalysts such as copper or manganese oxides, which promote the selective oxidation of the alcohol to the corresponding aldehyde .

Scientific Research Applications

Medicinal Applications

Antitumor Activity
Research indicates that 2-Hydroxy-3-methylbenzaldehyde exhibits significant antitumor and antiproliferative properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, it has been shown to induce apoptosis in human cancer cells, making it a potential candidate for anticancer drug development .

Case Study: Antiproliferative Effects
A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound displayed enhanced antiproliferative activity against breast cancer cells when modified with specific substituents . This highlights the compound's versatility in medicinal chemistry.

Organic Synthesis

Synthesis of Derivatives
this compound serves as a precursor for synthesizing various organic compounds. It can undergo bromination reactions to yield brominated derivatives, which are useful intermediates in further synthetic pathways. For example, a reaction involving bromine in acetic acid yielded 5-bromo-2-hydroxy-3-methylbenzaldehyde with an impressive yield of 89% .

Reaction ConditionsYield (%)Product
Bromination in acetic acid at room temperature89%5-bromo-2-hydroxy-3-methylbenzaldehyde

Material Science Applications

Polymer Chemistry
In materials science, this compound is utilized in the synthesis of polymers and resins. Its reactive aldehyde group can participate in condensation reactions to form cross-linked structures, enhancing the mechanical properties of the resulting materials.

Environmental Applications

Biodegradation Studies
Recent studies have explored the biodegradability of compounds derived from this compound. Research indicates that certain microbial strains can effectively degrade this compound, suggesting potential applications in bioremediation efforts for environmental cleanup .

Comparison with Similar Compounds

Comparison with Structural Isomers

The positional isomerism of hydroxyl and methyl groups on the benzaldehyde ring significantly impacts physicochemical properties, reactivity, and applications. Below is a detailed comparison with key regioisomers:

Structural and Analytical Data

Compound Name CAS Number Molecular Formula Retention Index (I) MS Match Key Features
2-Hydroxy-3-methylbenzaldehyde 824-42-0 C₈H₈O₂ 1139 902 Ortho-OH, meta-CH₃; high natural abundance
2-Hydroxy-4-methylbenzaldehyde 698-27-1 C₈H₈O₂ 1165 902 Ortho-OH, para-CH₃; distinct TLC Rf vs. 3-methyl isomer
2-Hydroxy-5-methylbenzaldehyde 613-84-3 C₈H₈O₂ 1160 893 Ortho-OH, distant CH₃; lower polarity
2-Hydroxy-6-methylbenzaldehyde N/A C₈H₈O₂ 1202 904 Ortho-OH, adjacent CH₃; steric hindrance
3-Hydroxy-2-methylbenzaldehyde N/A C₈H₈O₂ 1374 878 Meta-OH, ortho-CH₃; altered hydrogen bonding

Stability and Reactivity Trends

  • Hydrogen Bonding : this compound forms an intramolecular O–H⋯O hydrogen bond, enhancing stability . In contrast, 2-hydroxy-6-methylbenzaldehyde experiences steric clashes, reducing stability .
  • Electrophilic Substitution : Electron-donating methyl groups at the meta position (3-methyl) deactivate the ring less than para positions (4-methyl), influencing reactivity in substitution reactions .

Biological Activity

2-Hydroxy-3-methylbenzaldehyde, also known as o-hydroxy-3-methylbenzaldehyde, is an aromatic aldehyde with notable biological activities. This compound has been the subject of various studies due to its potential applications in pharmaceuticals and its effects on biological systems.

  • Chemical Formula : C8H8O2
  • Molecular Weight : 136.15 g/mol
  • Boiling Point : 204 °C
  • Density : 1.123 g/mL at 25 °C

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that it exhibits antibacterial activity against various strains of bacteria, including both gram-positive and gram-negative species. For instance, studies have shown that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, making it a candidate for further development in antimicrobial therapies .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated using various assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) method. Results indicate that the compound effectively scavenges free radicals, suggesting its potential role in preventing oxidative stress-related diseases . The antioxidant capacity is attributed to its ability to donate hydrogen atoms or electrons, stabilizing free radicals.

DNA Interaction and Cleavage

Research has explored the interaction of this compound with DNA. It has been found to bind to plasmid DNA and induce cleavage under certain conditions. The compound's ability to cleave DNA suggests potential applications in cancer therapy, where targeted DNA damage can lead to apoptosis in cancer cells . The mechanism involves both hydrolytic and oxidative cleavage pathways, which are concentration-dependent.

Study on Antimicrobial Efficacy

A study conducted by Ünaldi & Demir (2019) investigated the antimicrobial effects of various derivatives of benzaldehyde, including this compound. The results showed that at concentrations of 200 µM and above, significant inhibition of bacterial growth was observed against multiple strains, indicating its potential as a natural preservative in food and pharmaceutical industries .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus200 µM
Escherichia coli400 µM
Pseudomonas aeruginosa300 µM

Study on Antioxidant Activity

In another investigation focusing on antioxidant properties, the DPPH assay revealed that as the concentration of this compound increased, so did its free radical scavenging activity. This study highlighted its potential use in formulations aimed at combating oxidative stress .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydroxy-3-methylbenzaldehyde, and how are reaction conditions optimized?

  • Methodological Answer : A common synthesis involves the condensation of 3-methylphenol with formaldehyde under acidic or basic conditions. For example, this compound can be prepared via the Duff formylation reaction using hexamine (hexamethylenetetramine) in trifluoroacetic acid at 60–80°C for 6–8 hours . Purification typically involves recrystallization from ethanol/water mixtures. Yield optimization requires controlled temperature and stoichiometric ratios of reagents.

Q. What spectroscopic techniques are employed to characterize this compound, and how are spectral assignments validated?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C=O stretch at ~1680 cm⁻¹) .
  • ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), aldehyde proton (δ ~9.8 ppm), and hydroxyl proton (δ ~11 ppm, broad) .
  • Validation involves comparison with computational predictions (e.g., DFT calculations) or literature data from authoritative sources like NIST .

Q. What are the recommended storage conditions and safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in tightly sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
  • Safety : Use nitrile gloves, tight-sealing goggles, and P95 respirators for dust control. Avoid skin contact; wash immediately with soap and water if exposed .

Advanced Research Questions

Q. How can contradictions in reported physical properties (e.g., melting points) of this compound be resolved experimentally?

  • Methodological Answer : Discrepancies (e.g., melting points ranging from 113–116°C vs. NIST-reported values) can be addressed via:

  • Differential Scanning Calorimetry (DSC) to measure precise thermal transitions.
  • Purity analysis using HPLC or GC-MS to identify impurities affecting measurements .

Q. What computational tools and strategies are effective for refining the crystal structure of metal complexes derived from this compound?

  • Methodological Answer : The SHELX suite (e.g., SHELXL) is widely used for small-molecule crystallography. Key steps include:

  • Data collection with a Bruker Smart Apex II diffractometer.
  • Structure solution via direct methods and refinement against F² values .
  • Validation using R-factor convergence (<5%) and residual electron density maps .

Q. How can reaction yields of this compound derivatives be optimized in multi-step syntheses?

  • Methodological Answer :

  • Catalyst screening : Transition metals (e.g., Mo in [MoO₂L] complexes) improve selectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity in aldol condensations.
  • In-situ monitoring : Use TLC or inline FT-IR to track intermediate formation .

Q. What strategies differentiate the reactivity of this compound from structurally analogous aldehydes (e.g., 5-Fluoro-2-hydroxy-3-methylbenzaldehyde)?

  • Methodological Answer :

  • Electrophilic substitution : Fluorine substituents increase ring deactivation, reducing reactivity in nitration/sulfonation compared to non-fluorinated analogs .
  • Chelation effects : The hydroxyl group in this compound enhances metal coordination, as seen in dioxidomolybdenum(VI) complexes .

Properties

IUPAC Name

2-hydroxy-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-6-3-2-4-7(5-9)8(6)10/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPQNXSAJZOTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40335060
Record name 2-Hydroxy-3-methylbenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824-42-0
Record name 3-Methylsalicylaldehyde
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URL https://commonchemistry.cas.org/detail?cas_rn=824-42-0
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Record name 2-Hydroxy-3-methylbenzaldehyde
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Record name 2-Hydroxy-3-methylbenzaldehyde
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Synthesis routes and methods I

Procedure details

To a stirred solution of o-cresol (4.0 g, 37 mmol) in triethylamine (3.8 ml, 26.6 mmol) and toluene (100 ml) is added dropwise SnCl4 (0.95 g, 36.5 mmol) under an atmosphere of nitrogen. After the addition of paraformaldehyde the mixture is heated at reflux for 18 h. The reaction mixture is quenched by pouring onto crushed ice and the pH is adjusted to 2 by addition of aqueous HCl. The product is extracted with ether and the resulting organic phase is washed with brine and dried over sodium sulfate. Evaporation of the solvent and purification by chromatography yields the title compound. (CDCl3, 400 MHz): 11.26 (s, 1H); 9.86 (s, 1H); 7.37 (m, 2H); 6.91 (t, 1H); 2.23 (s, 3H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Name
SnCl4
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

o-Cresol 20.0 g (185 mmol) was dissolved in toluene 400 ml and thereto was added 2,6-lutidine 18.4 g (171 mmol). SnCl4 4.8 g (18 mmol) was added to the mixture and the mixture was stirred for 30 min. at 20° C. Thereto was added paraformaldehyde (purity: 95 weight %) 12.9 g (409 mmol) and the mixture was stirred at 80° C. for 5 hours to the conversion of 78%. And the reaction was kept for 10 hours at 100° C. to confirm the disappearance of the raw material, o-cresol. The reaction solution was cooled to room temperature, extracted with water-toluene in a separatory funnel and the organic layer was dried over anhydrous magnesium sulfate and dried in vacuo to give 2-hydroxy-3-methylbenzaldehyde 24.9 g (yield: 99%, selectivity: 99%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step Two
Name
SnCl4
Quantity
4.8 g
Type
reactant
Reaction Step Three
Quantity
12.9 g
Type
reactant
Reaction Step Four
[Compound]
Name
raw material
Quantity
0 (± 1) mol
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reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Hydroxy-3-methylbenzaldehyde
2-Hydroxy-3-methylbenzaldehyde
2-Hydroxy-3-methylbenzaldehyde
Reactant of Route 4
2-Hydroxy-3-methylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-3-methylbenzaldehyde
Reactant of Route 6
2-Hydroxy-3-methylbenzaldehyde

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